molecular formula C6H15NO2S B1524982 2-Methylpentane-3-sulfonamide CAS No. 1247155-74-3

2-Methylpentane-3-sulfonamide

Cat. No. B1524982
M. Wt: 165.26 g/mol
InChI Key: QNTORGLIMFIRJA-UHFFFAOYSA-N
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Description

2-Methylpentane-3-sulfonamide is an organic compound with the chemical formula C6H15NO2S. It has a molecular weight of 165.26 . It appears as an oil at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Methylpentane-3-sulfonamide consists of a sulfonamide functional group attached to a 2-methylpentane molecule . The IUPAC name is 2-methylpentane-3-sulfonamide .


Physical And Chemical Properties Analysis

2-Methylpentane-3-sulfonamide is an oil at room temperature . More specific physical and chemical properties are not available.

Scientific Research Applications

  • Synthesis of Other Organosulfur Compounds

    • Field : Organic & Biomolecular Chemistry
    • Application : Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .
    • Methods : The synthesis of sulfonimidates focuses on their synthesis from sulfur (II), sulfur (IV), and sulfur (VI) reagents .
    • Results : This method has allowed the development of this class of organosulfur compounds to be intensively studied and flourish over time .
  • Building Blocks in Medical Chemistry

    • Field : Medical Chemistry
    • Application : Sulfenamides, sulfinamides, and sulfonamides have been widely applied as building blocks in medical chemistry .
    • Methods : The direct synthesis of these compounds from thiols and amines has emerged as a highly useful method .
    • Results : This strategy does not require additional pre-functionalization and de-functionalization steps, it considerably streamlines synthetic routes and substantially reduces waste generation .
  • Chiral Templates in Asymmetric Syntheses

    • Field : Organic Chemistry
    • Application : The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
    • Methods : This involves the synthesis of these important sulfur-containing compounds, and their subsequent transformations to other sulfur (VI) derivatives .
    • Results : This application has allowed the development of this class of organosulfur compounds to be intensively studied and flourish over time .
  • Alkyl Transfer Reagents

    • Field : Organic Chemistry
    • Application : Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols .
    • Methods : This application plays on the lability of sulfonimidates under acidic conditions .
    • Results : This method has allowed the development of this class of organosulfur compounds to be intensively studied and flourish over time .

properties

IUPAC Name

2-methylpentane-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2S/c1-4-6(5(2)3)10(7,8)9/h5-6H,4H2,1-3H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTORGLIMFIRJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpentane-3-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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